![molecular formula C13H17NO4S B2464256 2-[({[2-(4-Methoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]acetic acid CAS No. 380469-11-4](/img/structure/B2464256.png)
2-[({[2-(4-Methoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]acetic acid
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Overview
Description
“2-[({[2-(4-Methoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]acetic acid” is a chemical compound with the CAS Number 338421-45-7 . It has a molecular weight of 269.32 . The IUPAC name for this compound is ({2-[(4-methoxybenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid . It is a solid substance with a melting point of 92 - 94°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15NO4S/c1-17-10-4-2-9(3-5-10)6-13-11(14)7-18-8-12(15)16/h2-5H,6-8H2,1H3,(H,13,14)(H,15,16) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid substance with a melting point of 92 - 94°C . It has a molecular weight of 269.32 .Scientific Research Applications
- Esterification : 4-Methoxyphenylacetic acid can be used to prepare methyl 4-methoxyphenylacetate through esterification with dimethyl carbonate using mesoporous sulfated zirconia catalyst .
- Ligand Synthesis : It serves as a ligand to synthesize pharmacologically important dinuclear gallium (III) and phenyltin (IV) carboxylate metal complexes .
- Researchers have postulated that methoxy-substituted cyclic compounds, including 4-methoxyphenylacetic acid, could inhibit the growth of estrogen receptor (ER)-negative breast cancer cells in vitro .
- Free Radical Bromination : The benzylic hydrogen can be replaced by a bromine atom via a free radical mechanism .
- Nucleophilic Substitution (SN1) : Benzylic halides typically react via an SN1 pathway, forming a resonance-stabilized carbocation .
- SN2 Reactions : 1° benzylic halides can also undergo SN2 reactions, while 2° and 3° benzylic halides favor SN1 pathways .
Organic Synthesis and Medicinal Chemistry
Anticancer Research
Benzylic Position Reactions
Safety and Hazards
properties
IUPAC Name |
2-[2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethyl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-18-11-4-2-10(3-5-11)6-7-14-12(15)8-19-9-13(16)17/h2-5H,6-9H2,1H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSISRNWGZRZNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CSCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[({[2-(4-Methoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]acetic acid |
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